molecular formula C17H17N3O3S2 B2592120 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1795441-80-3

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2592120
CAS No.: 1795441-80-3
M. Wt: 375.46
InChI Key: UDEGHEIMNZIGPF-UHFFFAOYSA-N
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Description

The compound “2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is often found in various pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,2-d]pyrimidin-2-yl ring and the introduction of the various substituents (the hydroxyethyl, thio, and m-tolyl groups). Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thieno[3,2-d]pyrimidin-2-yl core provides a rigid, planar structure, which could be important for interactions with biological targets. The hydroxyethyl, thio, and m-tolyl groups are likely to contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The thio group might be susceptible to oxidation, and the amide could participate in hydrolysis or condensation reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the hydroxyethyl, thio, and m-tolyl groups) would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is part of a broader class of chemicals synthesized for their potential biological activities. For instance, a study explored the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, highlighting the antimicrobial potential of these compounds against various bacterial and fungal strains (Hossan et al., 2012).
  • Another research focused on the anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety, employing citrazinic acid as a synthon. This study underscores the versatility of thiophene derivatives in synthesizing compounds with significant anti-inflammatory properties (Amr et al., 2007).
  • The structural features conducive to dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase were investigated, revealing that certain thieno[2,3-d]pyrimidine derivatives exhibit potent dual inhibitory activities, pointing towards their therapeutic potential in cancer treatment (Gangjee et al., 2008).

Potential Applications in Drug Development

  • The compound's structural motif, particularly the thieno[3,2-d]pyrimidin-2-yl core, is integral in synthesizing various derivatives with potential pharmacological applications. For example, research into classical and nonclassical 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidines has demonstrated their utility as thymidylate synthase inhibitors, potentially offering new avenues for cancer therapy (Gangjee et al., 2004).
  • The crystal structure analysis of related compounds has provided insights into their molecular configurations and interactions, which is crucial for understanding their biological activities and optimizing drug design (Subasri et al., 2016).

Safety and Hazards

Without specific experimental data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-3-2-4-12(9-11)18-14(22)10-25-17-19-13-5-8-24-15(13)16(23)20(17)6-7-21/h2-5,8-9,21H,6-7,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEGHEIMNZIGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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